molecular formula C7H8N2O B13204411 2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile

2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile

Cat. No.: B13204411
M. Wt: 136.15 g/mol
InChI Key: ZKFPWDBPZCUNNC-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C7H8N2O It features a five-membered oxazole ring, which contains both nitrogen and oxygen atoms, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a nitrile compound under acidic conditions to form the oxazole ring. Another approach involves the use of metal-free catalysts for the cyclization process, which is more environmentally friendly .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The oxazole ring can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, amines, and other nitrogen-containing heterocycles .

Scientific Research Applications

2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,2-oxazol-3-yl)acetonitrile
  • 2-(5-Phenyl-1,2-oxazol-3-yl)acetonitrile
  • 2-(5-Isopropyl-1,2-oxazol-3-yl)acetonitrile

Uniqueness

2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-(5-ethyl-1,2-oxazol-3-yl)acetonitrile

InChI

InChI=1S/C7H8N2O/c1-2-7-5-6(3-4-8)9-10-7/h5H,2-3H2,1H3

InChI Key

ZKFPWDBPZCUNNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)CC#N

Origin of Product

United States

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